molecular formula C15H21BO3 B11853305 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B11853305
M. Wt: 260.14 g/mol
InChI Key: HQJYHXHQWHJWDP-UHFFFAOYSA-N
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Description

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with an ethyl group and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of an appropriate benzaldehyde precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Palladium catalyst, potassium carbonate, and toluene at 80-100°C.

Major Products Formed

    Oxidation: 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the coupling partner.

Scientific Research Applications

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a coupling partner. This process involves the formation of a palladium-aryl intermediate, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an aldehyde and a boronic ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the construction of complex molecules with multiple functional groups.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C15H21BO3/c1-6-11-7-8-12(10-17)13(9-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3

InChI Key

HQJYHXHQWHJWDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)C=O

Origin of Product

United States

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